

# An In-depth Technical Guide to the Structure Elucidation of 2-Cyclopentyloxy-benzaldehyde

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## Compound of Interest

Compound Name: 2-Cyclopentyloxy-benzaldehyde

Cat. No.: B136491

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **2-Cyclopentyloxy-benzaldehyde**, a molecule of interest in medicinal chemistry. This document details the expected synthetic route, and the analytical techniques used to confirm its molecular structure, including spectroscopic methods. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical techniques.

## Introduction

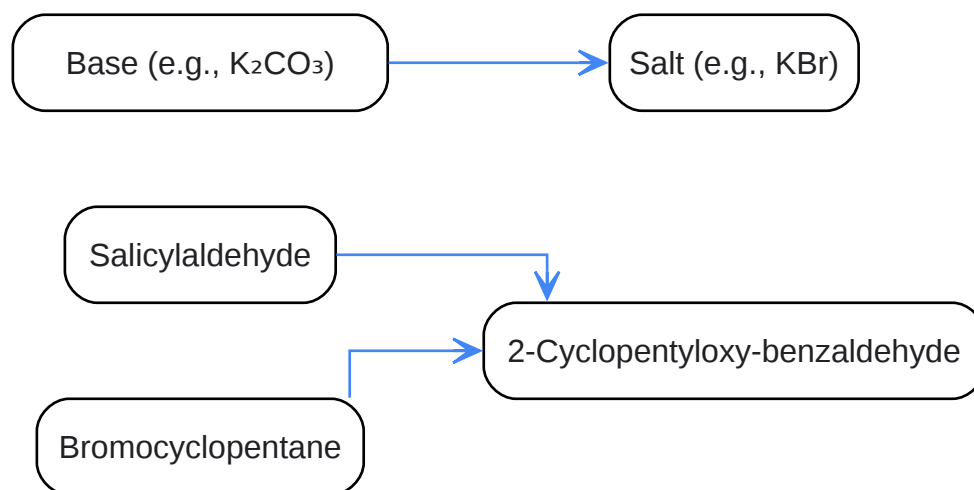
**2-Cyclopentyloxy-benzaldehyde** (CAS No. 145742-38-7) is an aromatic aldehyde bearing a cyclopentyl ether moiety at the ortho position.<sup>[1]</sup> Its structural features, combining a reactive aldehyde group with a bulky, lipophilic cyclopentyl group, make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Preliminary research suggests potential inhibitory activity against inflammatory diseases. Accurate confirmation of its structure is paramount for its application in research and drug development.

This guide will walk through the logical steps of confirming the structure of **2-Cyclopentyloxy-benzaldehyde**, from its synthesis to its detailed spectroscopic characterization.

## Synthesis of 2-Cyclopentyloxy-benzaldehyde

The most logical and widely used method for the synthesis of **2-Cyclopentyloxy-benzaldehyde** is the Williamson ether synthesis. This well-established SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form the corresponding phenoxide, which then reacts with a cyclopentyl halide (e.g., bromocyclopentane) to form the desired ether.

## Proposed Reaction Scheme



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Caption: Proposed synthesis of **2-Cyclopentyloxy-benzaldehyde** via Williamson ether synthesis.

## Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on established methods for similar syntheses.

Materials:

- Salicylaldehyde
- Bromocyclopentane (or Chlorocyclopentane/Iodocyclopentane)
- Anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) or Sodium Hydride (NaH)
- Anhydrous Acetone or Dimethylformamide (DMF)

- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (2.0-3.0 equivalents), and anhydrous acetone or DMF.
- Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
- Add bromocyclopentane (1.1-1.5 equivalents) to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

## Structure Elucidation and Spectroscopic Analysis

The confirmation of the structure of the synthesized **2-Cyclopentyloxy-benzaldehyde** relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not readily available in public databases, this section outlines the expected results based on the analysis of its structural components and data from analogous compounds.

## Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **2-Cyclopentyloxy-benzaldehyde**.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>2</sub>
Molecular Weight	190.24 g/mol
CAS Number	145742-38-7

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-Cyclopentyloxy-benzaldehyde** based on its structure and data from similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.5	s	1H	Aldehyde proton (-CHO)
~7.8	dd	1H	Aromatic proton (ortho to -CHO)
~7.5	m	1H	Aromatic proton (para to -O-cyclopentyl)
~7.0	m	2H	Aromatic protons
~4.9	m	1H	-O-CH- (cyclopentyl)
~1.9-1.6	m	8H	Cyclopentyl protons (-CH <sub>2</sub> )

Table 2: Predicted  $^{13}\text{C}$  NMR Data ( $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~192	Aldehyde carbonyl (C=O)
~160	Aromatic carbon (-C-O)
~136	Aromatic carbon
~133	Aromatic carbon
~128	Aromatic carbon
~121	Aromatic carbon
~113	Aromatic carbon
~81	-O-CH- (cyclopentyl)
~33	Cyclopentyl carbons (-CH <sub>2</sub> )
~24	Cyclopentyl carbons (-CH <sub>2</sub> )

Table 3: Predicted FTIR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Medium	C-H stretch (aliphatic)
~2870, ~2770	Weak	C-H stretch (aldehyde)
~1690	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Fragment
190	[M] <sup>+</sup> (Molecular ion)
189	[M-H] <sup>+</sup>
121	[M - C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
93	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
69	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>

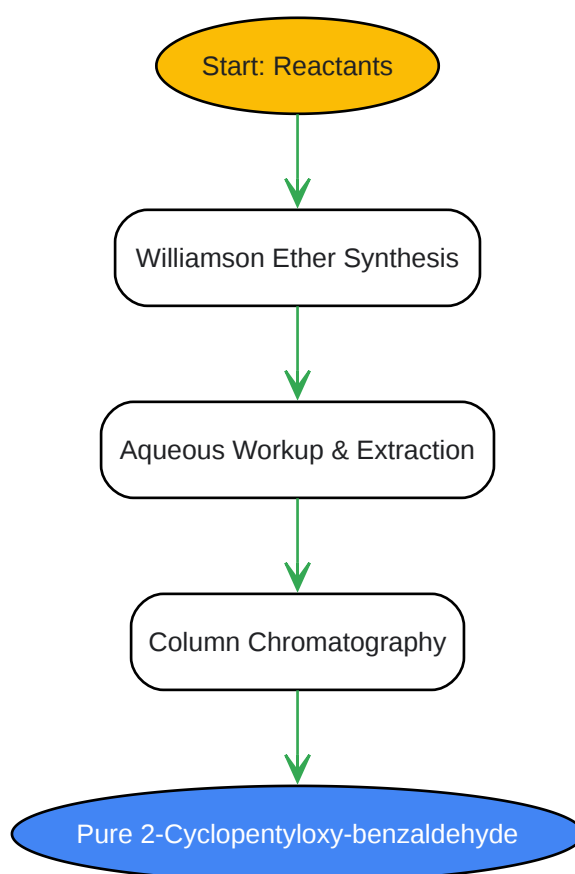
## Interpretation of Spectroscopic Data

- <sup>1</sup>H NMR: The downfield singlet around 10.5 ppm is characteristic of the aldehyde proton. The aromatic protons would appear in the range of 7.0-7.8 ppm, with distinct splitting patterns due to their positions on the substituted ring. The methine proton of the cyclopentyl group attached to the oxygen would be observed around 4.9 ppm, and the methylene protons of the cyclopentyl ring would appear as a complex multiplet in the upfield region.
- <sup>13</sup>C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift of around 192 ppm. The aromatic carbons would show six distinct signals due to the lack of symmetry. The carbon of the cyclopentyl group attached to the oxygen would be found around 81 ppm, with the other cyclopentyl carbons appearing at higher fields.

- FTIR: The strong absorption band around  $1690\text{ cm}^{-1}$  is indicative of the C=O stretch of the aldehyde. The presence of weak bands around  $2870$  and  $2770\text{ cm}^{-1}$  (Fermi doublets) is also characteristic of an aldehyde C-H stretch. The strong band around  $1250\text{ cm}^{-1}$  corresponds to the C-O stretching of the aryl ether.
- Mass Spectrometry: The molecular ion peak at  $m/z$  190 would confirm the molecular weight. Common fragmentation patterns for this molecule would include the loss of a hydrogen atom (M-1), the loss of the cyclopentyl group to give a fragment at  $m/z$  121, and the formation of a cyclopentyl cation at  $m/z$  69.

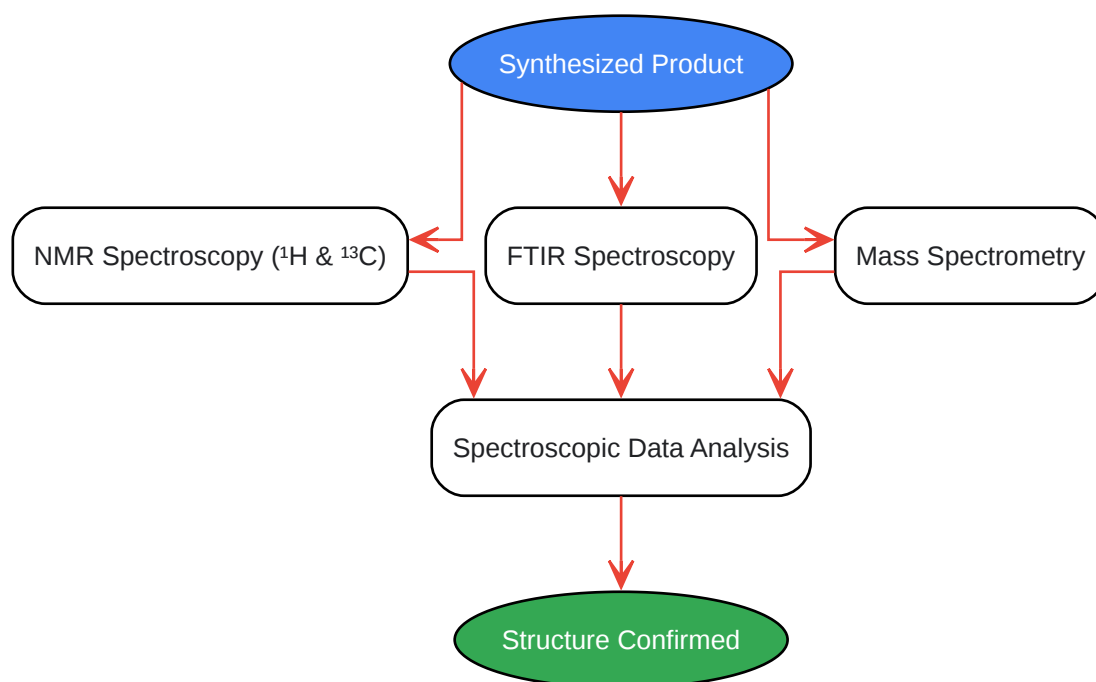
## Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and structure elucidation of **2-Cyclopentyloxy-benzaldehyde**.



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Caption: Workflow for the synthesis and purification of **2-Cyclopentyloxy-benzaldehyde**.



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Caption: Workflow for the structure elucidation of **2-Cyclopentyloxy-benzaldehyde**.

## Conclusion

The structure of **2-Cyclopentyloxy-benzaldehyde** can be confidently assigned through a combination of its synthesis via the Williamson ether reaction and comprehensive spectroscopic analysis. The expected data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, FTIR, and mass spectrometry provide a clear and consistent picture of the molecule's connectivity and functional groups. This guide serves as a foundational resource for researchers working with this compound, providing the necessary theoretical background and practical protocols for its synthesis and characterization.

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## References



- 1. scbt.com [scbt.com]
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